

Spectroscopic Fingerprints of Lanthanum Isopropoxide: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum isopropoxide*

Cat. No.: *B101173*

[Get Quote](#)

A detailed analysis of **Lanthanum isopropoxide** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy reveals its unique structural characteristics. This guide provides a comparative overview of its spectroscopic data against other common metal isopropoxides, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Lanthanum isopropoxide [La(O-i-Pr)₃] is a versatile metal alkoxide catalyst and precursor used in various chemical syntheses. Its performance is intrinsically linked to its molecular structure and purity, which can be effectively elucidated through spectroscopic techniques. This guide presents a summary of the key ¹H NMR, ¹³C NMR, and IR spectral data for **lanthanum isopropoxide**, alongside a comparison with aluminum isopropoxide and yttrium isopropoxide, and details the experimental protocols for its synthesis and characterization.

Spectroscopic Data Comparison

The following table summarizes the characteristic NMR and IR spectroscopic data for **lanthanum isopropoxide** and two other common metal isopropoxides. This data is essential for the identification and purity assessment of these compounds.

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	IR (cm^{-1})
Lanthanum Isopropoxide	~1.3 (d), ~4.2 (sept)	~27, ~64	2965 (C-H stretch), 1165 (C-O stretch), 950 (La-O-C bend)
Aluminum Isopropoxide	1.25 (d), 4.15 (sept)	27.5, 64.0	2970 (C-H stretch), 1170 (C-O stretch), 960 (Al-O-C bend)
Yttrium Isopropoxide	~1.2 (d), ~4.1 (sept)	~28, ~65	2960 (C-H stretch), 1160 (C-O stretch), 955 (Y-O-C bend)

Note: Exact chemical shifts and absorption frequencies can vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocols

Synthesis of Lanthanum Isopropoxide

A common method for the synthesis of **lanthanum isopropoxide** involves the reaction of lanthanum chloride (LaCl_3) with sodium isopropoxide.

Materials:

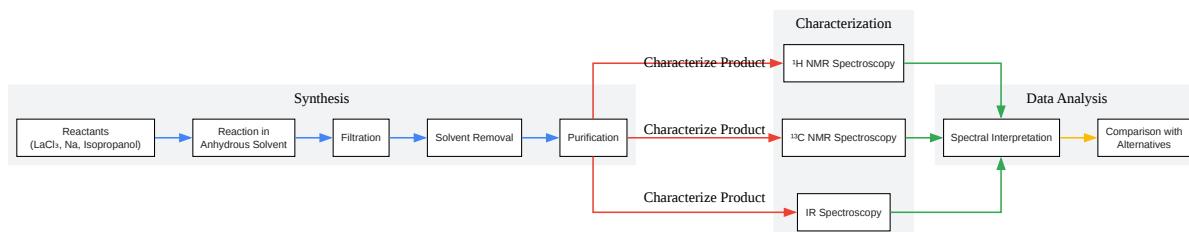
- Anhydrous Lanthanum Chloride (LaCl_3)
- Sodium metal
- Anhydrous isopropanol
- Anhydrous toluene
- Schlenk line and glassware

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), freshly cut sodium metal is added to anhydrous isopropanol in a Schlenk flask to prepare sodium isopropoxide. The reaction is stirred until all the sodium has reacted.
- Anhydrous lanthanum chloride is suspended in anhydrous toluene in a separate Schlenk flask.
- The freshly prepared sodium isopropoxide solution is then slowly added to the lanthanum chloride suspension at room temperature with vigorous stirring.
- The reaction mixture is heated to reflux for several hours to ensure complete reaction.
- After cooling to room temperature, the precipitated sodium chloride is removed by filtration under an inert atmosphere.
- The solvent is removed from the filtrate under reduced pressure to yield crude **lanthanum isopropoxide**.
- The product can be further purified by recrystallization from a suitable solvent like a toluene/hexane mixture.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:


- ^1H and ^{13}C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Samples are prepared by dissolving the **lanthanum isopropoxide** in a deuterated solvent (e.g., C_6D_6 or CDCl_3) under an inert atmosphere.
- The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane, TMS).
- Typical ^1H NMR spectra of metal isopropoxides show a doublet for the methyl protons and a septet for the methine proton of the isopropoxide group.

Infrared (IR) Spectroscopy:

- FTIR spectra are recorded using a Fourier-transform infrared spectrometer.
- Solid samples can be prepared as KBr pellets or as a mull with Nujol.
- The spectra are typically recorded in the range of 4000-400 cm^{-1} .
- Characteristic absorption bands for metal isopropoxides include C-H stretching vibrations around 2960 cm^{-1} , C-O stretching vibrations around 1160 cm^{-1} , and metal-oxygen-carbon bending vibrations in the fingerprint region (typically below 1000 cm^{-1}).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **Lanthanum isopropoxide**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and spectroscopic characterization of **Lanthanum Isopropoxide**.

- To cite this document: BenchChem. [Spectroscopic Fingerprints of Lanthanum Isopropoxide: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b101173#characterization-of-lanthanum-isopropoxide-by-nmr-and-ir-spectroscopy\]](https://www.benchchem.com/product/b101173#characterization-of-lanthanum-isopropoxide-by-nmr-and-ir-spectroscopy)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com